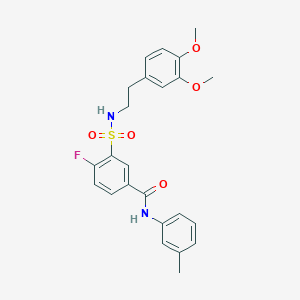
3-(N-(3,4-dimethoxyphenethyl)sulfamoyl)-4-fluoro-N-(m-tolyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(N-(3,4-dimethoxyphenethyl)sulfamoyl)-4-fluoro-N-(m-tolyl)benzamide is a complex organic compound that features a combination of aromatic rings, a sulfonamide group, and a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(N-(3,4-dimethoxyphenethyl)sulfamoyl)-4-fluoro-N-(m-tolyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Sulfonamide Intermediate: The reaction between 3,4-dimethoxyphenethylamine and a sulfonyl chloride (such as p-toluenesulfonyl chloride) in the presence of a base like triethylamine to form the sulfonamide intermediate.
Coupling with Fluorobenzamide: The sulfonamide intermediate is then coupled with 4-fluoro-N-(m-tolyl)benzamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-(N-(3,4-dimethoxyphenethyl)sulfamoyl)-4-fluoro-N-(m-tolyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The aromatic rings and the sulfonamide group can be oxidized under strong oxidative conditions.
Reduction: The compound can be reduced, particularly at the sulfonamide group, under reducing conditions.
Substitution: The fluorine atom on the benzamide ring can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Products may include oxidized derivatives of the aromatic rings and sulfonamide group.
Reduction: Reduced forms of the sulfonamide group, potentially leading to amines.
Substitution: Substituted derivatives where the fluorine atom is replaced by other functional groups.
Scientific Research Applications
3-(N-(3,4-dimethoxyphenethyl)sulfamoyl)-4-fluoro-N-(m-tolyl)benzamide has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biology: Study of its interactions with biological macromolecules and its effects on cellular processes.
Materials Science: Exploration of its properties for use in advanced materials, such as organic semiconductors or polymers.
Mechanism of Action
The mechanism of action of 3-(N-(3,4-dimethoxyphenethyl)sulfamoyl)-4-fluoro-N-(m-tolyl)benzamide would depend on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would be identified through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Similar Compounds
3-(N-(3,4-dimethoxyphenethyl)sulfamoyl)-4-chloro-N-(m-tolyl)benzamide: Similar structure but with a chlorine atom instead of fluorine.
3-(N-(3,4-dimethoxyphenethyl)sulfamoyl)-4-bromo-N-(m-tolyl)benzamide: Similar structure but with a bromine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in 3-(N-(3,4-dimethoxyphenethyl)sulfamoyl)-4-fluoro-N-(m-tolyl)benzamide can significantly influence its chemical properties, such as its reactivity and binding affinity to biological targets. Fluorine atoms are known to enhance the metabolic stability and bioavailability of compounds, making this compound potentially more effective in its applications compared to its chlorine or bromine analogs.
Properties
IUPAC Name |
3-[2-(3,4-dimethoxyphenyl)ethylsulfamoyl]-4-fluoro-N-(3-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25FN2O5S/c1-16-5-4-6-19(13-16)27-24(28)18-8-9-20(25)23(15-18)33(29,30)26-12-11-17-7-10-21(31-2)22(14-17)32-3/h4-10,13-15,26H,11-12H2,1-3H3,(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLAIBIKVLNWRLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CC(=C(C=C2)F)S(=O)(=O)NCCC3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25FN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-({4-[(7-Fluoro-2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}methyl)benzonitrile](/img/structure/B2797040.png)
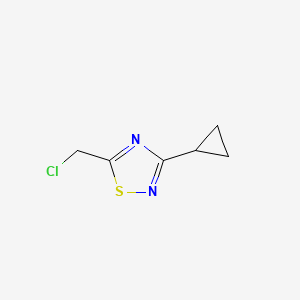
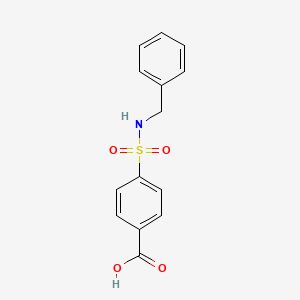
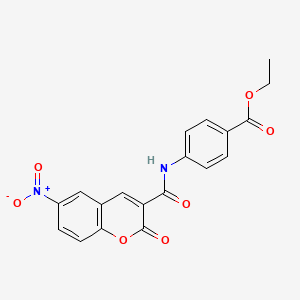
![2-[(5-chloropyridin-2-yl)amino]-N-[3-(dimethylamino)propyl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B2797046.png)

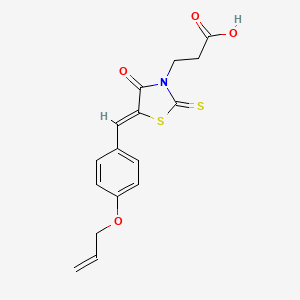
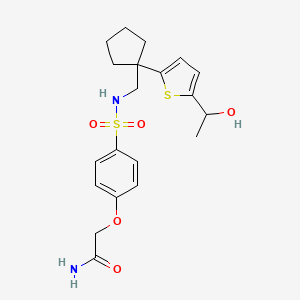
![4-[(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]piperidine;hydrochloride](/img/structure/B2797051.png)
![2-[2-({[(4-acetamidophenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-[(pyridin-4-yl)methyl]acetamide](/img/structure/B2797053.png)
![5,5-Dimethylspiro[2.3]hexan-2-amine;hydrochloride](/img/structure/B2797054.png)
![(Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-methyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2797055.png)
![5lambda6-Thia-8-azaspiro[3.6]decane-5,5-dione hydrochloride](/img/structure/B2797057.png)
![5-amino-1-(4-methylphenyl)-N-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2797061.png)
